3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride

説明

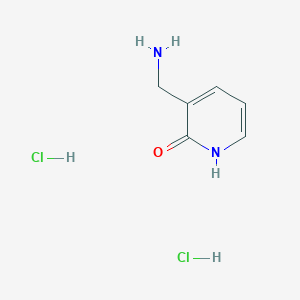

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride is a pyridinone derivative with an aminomethyl substituent at the 3-position and two hydrochloride counterions. While the hydrochloride salt (CAS 85468-38-8) is well-documented in the literature and commercially available , the dihydrochloride form is less explicitly described in the provided evidence. The compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery. Its molecular formula as the hydrochloride is C₆H₉ClN₂O (MW: 160.6 g/mol), and it is typically provided in milligram quantities with ≥95% purity .

特性

分子式 |

C6H10Cl2N2O |

|---|---|

分子量 |

197.06 g/mol |

IUPAC名 |

3-(aminomethyl)-1H-pyridin-2-one;dihydrochloride |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-5-2-1-3-8-6(5)9;;/h1-3H,4,7H2,(H,8,9);2*1H |

InChIキー |

WODYJLHRQXZHIT-UHFFFAOYSA-N |

正規SMILES |

C1=CNC(=O)C(=C1)CN.Cl.Cl |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Aminomethylation

This is the most common laboratory-scale method for preparing 3-(aminomethyl)pyridin-2(1H)-one dihydrochloride:

- Starting materials: Pyridin-2(1H)-one, formaldehyde (usually as aqueous formalin), and ammonia or a primary amine.

- Reaction conditions: Acidic medium, often hydrochloric acid, at controlled temperatures ranging from 0°C to 50°C.

- Mechanism: The reaction proceeds via electrophilic substitution at the 3-position of the pyridinone ring, forming an aminomethyl intermediate which is then converted to the hydrochloride salt.

- Purification: Crystallization or recrystallization from polar solvents such as ethanol or water.

This method is favored for its simplicity and relatively mild conditions, allowing for good yields and purity suitable for research and small-scale production.

One-Pot Umpolung Strategy via 1-Amidopyridin-1-ium Salts

A more recent and innovative approach involves:

- Formation of 1-amidopyridin-1-ium salts as key intermediates.

- Reaction with aminals to generate a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate.

- Reductive cleavage of the N–N bond to yield 3-(aminomethyl)pyridine derivatives.

This method offers a rapid, selective C3-functionalization of the pyridine ring, inspired by natural product synthesis, and can be adapted for the preparation of 3-(aminomethyl)pyridin-2(1H)-one derivatives with high regioselectivity and efficiency.

Multi-Step Synthetic Routes from Pyridine Precursors

Though less common for this specific compound, related pyridinone derivatives have been synthesized via:

- Catalytic hydrogenation of nitrile precursors (e.g., 3-cyanopyridine) using Raney nickel catalysts.

- Protection and deprotection steps involving Boc or Cbz groups to control amine functionality.

- Activation and cyclization steps to form the pyridinone ring system.

These routes are more complex but can be optimized for industrial-scale production, especially when high stereochemical purity or specific substitution patterns are required.

Industrial Production Considerations

Industrial synthesis of this compound typically involves:

- Scale-up of acid-catalyzed aminomethylation with optimized reaction times and temperatures to maximize yield.

- Use of continuous flow reactors to ensure consistent reaction conditions, improved safety, and scalability.

- Advanced purification techniques such as crystallization, recrystallization, and chromatography to achieve high purity (>97%).

- Control of reaction parameters (pH, temperature, solvent choice) to minimize by-products and degradation.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Aminomethylation | Pyridin-2(1H)-one, formaldehyde, ammonia | Acidic medium (HCl), 0–50°C, aqueous or alcoholic solvent | Simple, mild conditions, good yield | May require purification steps |

| One-Pot Umpolung via 1-Amidopyridin-1-ium salts | 1-Amidopyridin-1-ium salt, aminal | One-pot, reductive cleavage, selective C3 functionalization | High regioselectivity, rapid synthesis | Requires specialized intermediates |

| Multi-Step from Pyridine Nitriles | 3-Cyanopyridine, protecting groups, catalysts | Catalytic hydrogenation, protection/deprotection, cyclization | Suitable for stereoselective synthesis | Longer route, more complex steps |

Research Findings and Analytical Validation

Purity and identity confirmation of the synthesized compound are typically performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic aromatic proton signals (δ 6.5–8.0 ppm) and aminomethyl protons (δ 2.5–4.0 ppm).

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Elemental Analysis: Verifies chloride content consistent with dihydrochloride salt (~15% Cl by weight).

- High-Performance Liquid Chromatography (HPLC): Assesses purity, aiming for ≥97%.

Stability and storage: The dihydrochloride salt is stable when stored in airtight, light-resistant containers at 2–8°C, avoiding moisture to prevent hydrolysis.

化学反応の分析

Types of Reactions

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridine derivatives.

科学的研究の応用

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Characteristics:

- Structure: Pyridin-2(1H)-one core with a 3-aminomethyl group.

- Solubility: Soluble in polar solvents like methanol and water .

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent positions and counterions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position and Bioactivity: The 3-aminomethyl group in the target compound contrasts with 4-aminoethyl or 5-phenylamino substituents in other analogs. For example, 3,5-disubstituted derivatives (e.g., compound 69) showed potent anti-allodynic effects in rats, while the target compound’s activity remains underexplored .

Salt Form and Solubility: Hydrochloride salts (e.g., 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride) are common due to enhanced stability and solubility compared to free bases .

Anti-allodynic pyridinones with 3,5-disubstituents highlight the importance of aromatic groups for targeting chronic pain pathways .

生物活性

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an aminomethyl group and a carbonyl functionality, which contribute to its reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9Cl2N2O, with a molecular weight of approximately 176.06 g/mol. The compound's structure includes:

- A pyridine ring that provides a nitrogen atom contributing to its biological activity.

- An aminomethyl group that enhances its interaction with enzymes and receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may block their activity and influence various cellular processes. For instance, it has been studied for its potential to inhibit enzymes involved in metabolic pathways, suggesting roles in drug development.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors, impacting signaling pathways critical for cellular function.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies have indicated that derivatives of pyridine compounds exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known antibacterial agents suggest potential activity.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related pyridine derivatives has revealed significant effects. For example, certain pyrimidine derivatives have demonstrated comparable anti-inflammatory activity to established drugs like indomethacin . It is hypothesized that this compound may exhibit similar effects due to its structural characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridine derivatives, providing insights into the potential applications of this compound:

- Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are essential in inflammation .

- Pharmacological Profiling : In vitro studies have evaluated the pharmacokinetic properties of related compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Aminomethyl)benzoic acid hydrochloride | C7H10ClN | Contains a benzoic acid moiety; used in pharmaceuticals. |

| 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride | C13H16BClN | Contains a boronic acid; useful in Suzuki coupling reactions. |

| 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride | C6H8BrClN2O | Features a bromine substituent; potential use as an intermediate in organic synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。